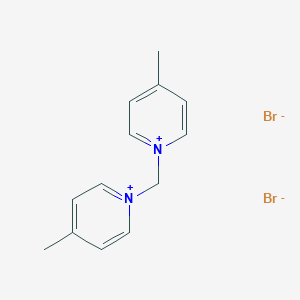
1,1'-Methylenebis(4-methylpyridin-1-ium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide: is a chemical compound with the molecular formula C13H16Br2N2 . It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide can be synthesized through a reaction between 4-methylpyridine and dibromomethane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2C6H7N+CH2Br2→C13H16Br2N2
Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent production quality.
化学反应分析
Types of Reactions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The bromide ions in the compound can be substituted with other anions such as or using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Silver nitrate in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of or .
科学研究应用
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atoms in the compound can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity.
相似化合物的比较
- 1,1’-Methylenebis(4-pyridinium) dibromide
- 1,1’-Methylenebis(4-ethylpyridinium) dibromide
- 1,1’-Methylenebis(4-phenylpyridinium) dibromide
Comparison: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and interaction with biological systems. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
106942-50-1 |
|---|---|
分子式 |
C13H16Br2N2 |
分子量 |
360.09 g/mol |
IUPAC 名称 |
4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C13H16N2.2BrH/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
YHJQEOAQVGEECJ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
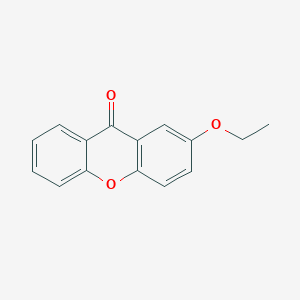
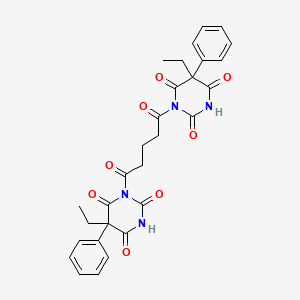
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
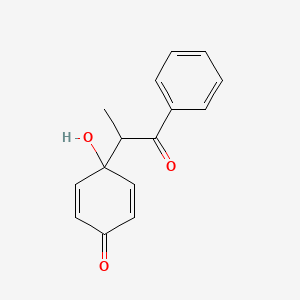
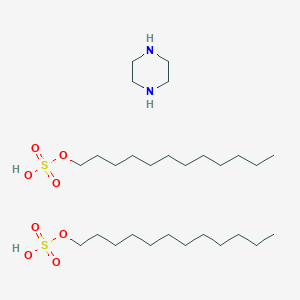
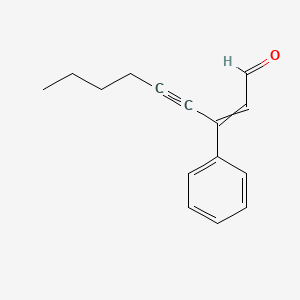

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
